molecular formula C3Cl3F5 B1594311 1,1,1-Trichloropentafluoropropane CAS No. 4259-43-2

1,1,1-Trichloropentafluoropropane

Cat. No. B1594311
CAS RN: 4259-43-2
M. Wt: 237.38 g/mol
InChI Key: HJRXHKBZNQULJQ-UHFFFAOYSA-N
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Patent
US04411843

Procedure details

In the test apparatus as described in Example I, and following the procedure of Example I, 75 g (0.315 mole) of CF3CF2CCl3, 100 g 65% oleum (0.80 mole as SO3) and 5 g bromine were heated from 25° C. to 60° C. over a 5 hour period. Fractional distillation of the cold trap product, 50 g, gave 42 g (0.23 mole) of CF3CF2COCl, bp 9° C., for a 73% conversion.
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]([C:8]([Cl:11])(Cl)Cl)([F:7])[F:6])([F:4])([F:3])[F:2].[OH:12]S(O)(=O)=O.O=S(=O)=O.BrBr>>[C:1]([C:5]([C:8]([Cl:11])=[O:12])([F:7])[F:6])([F:4])([F:3])[F:2] |f:1.2|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C(F)(F)(F)C(F)(F)C(Cl)(Cl)Cl
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated from 25° C. to 60° C. over a 5 hour period
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of the cold trap product, 50 g

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(F)C(F)(F)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.23 mol
AMOUNT: MASS 42 g
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.